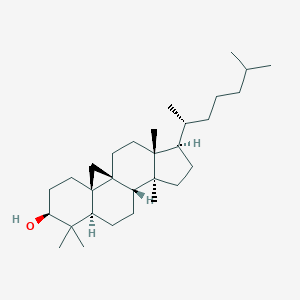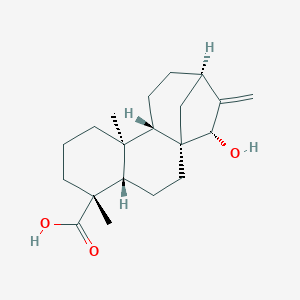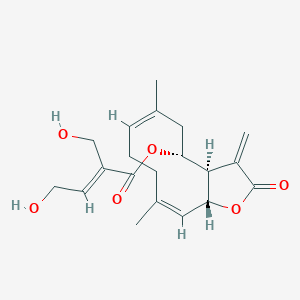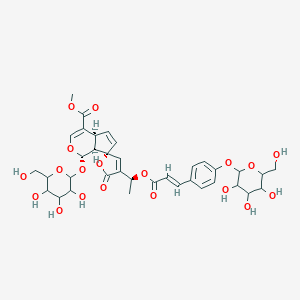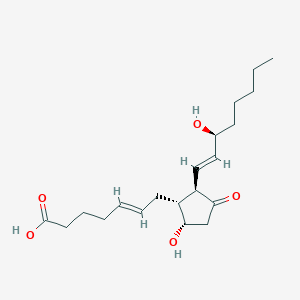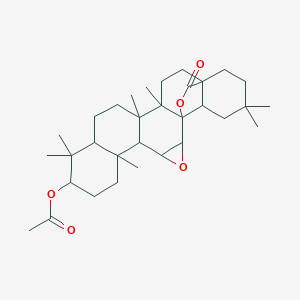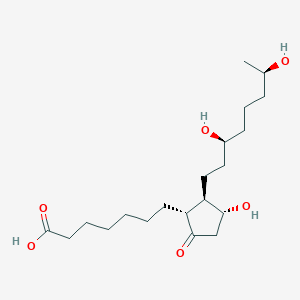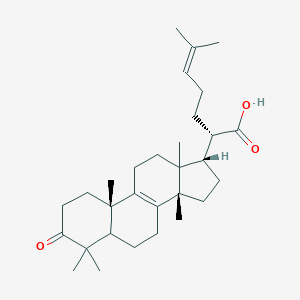
Ácido elemonico
Descripción general
Descripción
beta-Elemonic acid is a natural product found in Ganoderma lucidum, Boswellia, and Ganoderma tsugae with data available.
Aplicaciones Científicas De Investigación
Investigación sobre el cáncer: Orientación a las mitocondrias tumorales
El ácido elemonico ha demostrado dirigirse a las mitocondrias tumorales, atenuando la traducción de las proteínas ribosómicas mitocondriales, que están reguladas positivamente en pacientes con cáncer colorrectal (CCR) clínicos. Esto sugiere una posible aplicación en el desarrollo de tratamientos que se dirigen específicamente a las mitocondrias de las células cancerosas .
2. Actividad anticancerígena: Cáncer de pulmón de células no pequeñas La investigación ha demostrado que el ácido β-elemonico exhibe actividad anticancerígena al inhibir el crecimiento de las células de cáncer de pulmón de células no pequeñas (CPCNP) e induce la apoptosis y la citotoxicidad de forma dependiente de la dosis .
3. Cáncer de próstata: Vías JAK2/STAT3/MCL-1 y NF-ĸB Se ha descubierto que el ácido β-elemonico inhibe el crecimiento y desencadena la apoptosis en células de cáncer de próstata humano resistentes a la castración a través de la supresión de las vías de señalización JAK2/STAT3/MCL-1 y NF-ĸB, destacando su potencial como agente terapéutico para el cáncer de próstata .
Inducción de Ferroptosis en Cáncer Colorrectal
El ácido β-elemonico se ha asociado con la inducción de ferroptosis en células de cáncer colorrectal, una forma de muerte celular programada diferente de la apoptosis, al afectar el metabolismo del hierro y las vías de peroxidación lipídica .
Efectos antiproliferativos en el cáncer de pulmón
El ácido β-elemonico ha sido estudiado por sus efectos anticancerígenos en las células humanas de cáncer de pulmón de células no pequeñas (CPCNP) A549, mostrando efectos antiproliferativos y mecanismos moleculares relacionados que podrían ser beneficiosos para el tratamiento del cáncer de pulmón .
Mecanismo De Acción
Elemonic acid, a triterpene isolated from Boswellia carterii, has been reported to exhibit potential anti-inflammatory and anticancer activities . This article will delve into the mechanism of action of elemonic acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Elemonic acid primarily targets tumor mitochondria . It also interacts with several proteins and enzymes, including COX-2 and prolyl endopeptidase . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and inflammation .
Mode of Action
Elemonic acid interacts with its targets to induce various cellular changes. It induces cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . At the same time, it inhibits prolyl endopeptidase . These interactions result in significant changes in cell behavior, particularly in cancer cells .
Biochemical Pathways
Elemonic acid affects several biochemical pathways. It inhibits the phosphorylation of p42/44, MAPK/JNK, and p38 . It also influences the cell cycle by downregulating CDK1, CDK6, and CDC20 . These affected pathways and their downstream effects contribute to the compound’s anticancer and anti-inflammatory effects .
Pharmacokinetics
It has been suggested that elemonic acid exhibits fast absorption and short elimination half-life . These properties impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The action of elemonic acid results in significant molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in cancer cells . Moreover, it exerts potent cytotoxic effects on human non-small cell lung cancer (NSCLC) A549 cells . These effects are dose-dependent, with higher concentrations leading to more pronounced effects .
Análisis Bioquímico
Biochemical Properties
Elemonic acid plays a crucial role in biochemical reactions. It has been found to induce cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . It also inhibits prolyl endopeptidase . These interactions suggest that elemonic acid can interact with a variety of enzymes and proteins, influencing their function and the overall biochemical environment.
Cellular Effects
Elemonic acid has a profound impact on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration in colorectal cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of elemonic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to downregulate CDK1, CDK6, and CDC20 at low concentrations, and induce a non-apoptotic cell death—ferroptosis via downregulating ferritin (FTL) and upregulating transferrin (TF), ferroxidase (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4) at high concentrations .
Propiedades
IUPAC Name |
6-methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPAINGDLCDYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Elemonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28282-25-9 | |
| Record name | beta-Elemonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 225 °C | |
| Record name | beta-Elemonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
